Cas no 314061-74-0 (Benzenamine, 3-[4-(phenylmethyl)-1-piperazinyl]-)

Benzenamine, 3-[4-(phenylmethyl)-1-piperazinyl]- structure
314061-74-0 structure
Product name:Benzenamine, 3-[4-(phenylmethyl)-1-piperazinyl]-
CAS No:314061-74-0
MF:C17H21N3
MW:267.36874
CID:1447470
PubChem ID:11543552

Benzenamine, 3-[4-(phenylmethyl)-1-piperazinyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-[4-(phenylmethyl)-1-piperazinyl]-
    • SCHEMBL2660374
    • 314061-74-0
    • IAFRYYVHOSMROI-UHFFFAOYSA-N
    • 3-(4-phenylmethylpiperazin-1-yl)phenylamine
    • 3-(4-benzylpiperazin-1-yl)aniline
    • DB-151465
    • TQR920
    • 3-[4-(Phenylmethyl)-1-piperazinyl]benzenamine
    • 3-(4-Benzyl-piperazin-1-yl)-phenylamine
    • Inchi: InChI=1S/C17H21N3/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14,18H2
    • InChI Key: IAFRYYVHOSMROI-UHFFFAOYSA-N
    • SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)N

Computed Properties

  • Exact Mass: 267.17373
  • Monoisotopic Mass: 267.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.5Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 32.5

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